molecular formula C18H18BrNO3 B4874998 BUTYL 3-(4-BROMOBENZAMIDO)BENZOATE

BUTYL 3-(4-BROMOBENZAMIDO)BENZOATE

Cat. No.: B4874998
M. Wt: 376.2 g/mol
InChI Key: OAKGZOHUUYISKJ-UHFFFAOYSA-N
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Description

BUTYL 3-(4-BROMOBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group and a bromobenzamido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 3-(4-BROMOBENZAMIDO)BENZOATE typically involves the esterification of 3-(4-bromobenzamido)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, room temperature to reflux conditions.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions, room temperature to reflux conditions.

Major Products Formed:

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

BUTYL 3-(4-BROMOBENZAMIDO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of BUTYL 3-(4-BROMOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzamido group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The butyl ester group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • BUTYL 4-(4-BROMOBENZAMIDO)BENZOATE
  • ETHYL 4-BROMOBENZOATE
  • BUTYL 4-AMINOBENZOATE

Comparison: BUTYL 3-(4-BROMOBENZAMIDO)BENZOATE is unique due to the specific positioning of the bromobenzamido group on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to BUTYL 4-(4-BROMOBENZAMIDO)BENZOATE, the 3-position substitution may result in different steric and electronic effects, leading to variations in chemical behavior and biological activity. Similarly, ETHYL 4-BROMOBENZOATE and BUTYL 4-AMINOBENZOATE differ in their ester and amine groups, respectively, which can affect their solubility, reactivity, and applications.

Properties

IUPAC Name

butyl 3-[(4-bromobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-2-3-11-23-18(22)14-5-4-6-16(12-14)20-17(21)13-7-9-15(19)10-8-13/h4-10,12H,2-3,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKGZOHUUYISKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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